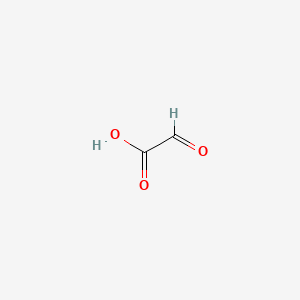
Glyoxylic acid
Cat. No. B1671967
Key on ui cas rn:
298-12-4
M. Wt: 74.04 g/mol
InChI Key: HHLFWLYXYJOTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05834262
Procedure details


The reaction in Example 16 was repeated using 15.0 g of Hansenula polymorpha transformant GO1 (109 IU glycolate oxidase and 530,000 IU catalase) which had been permeabilized by treatment with 0.1% Triton X-100/1 freeze-thaw. The mixture was then stirred at 500 rpm and at 5° C. under 120 psig of oxygen, and oxygen was bubbled through the mixture at 50 mL/min using a sparge tube located below the surface of the reaction mixture. After 3.75 h, the yields of glyoxylic acid, oxalic acid, and formic acid were 100%, 0%, and 0%, respectively, with no glycolic acid remaining. The recovered activities of permeabilized-cell glycolate oxidase and catalase were 85% and 166% of their initial values, respectively.




Name

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-:5])(=[O:4])[CH2:2][OH:3].CCC(C[O:12]C(C(N(CC[NH+](C)C)C)=O)(C1C=CC=CC=1)C1C=CC=CC=1)CC.[Cl-].O=O>>[C:1]([OH:5])(=[O:4])[CH:2]=[O:3].[C:2]([OH:12])(=[O:3])[C:1]([OH:5])=[O:4] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)(=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction in Example 16
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was bubbled through the mixture at 50 mL/min
|
Outcomes


Product
Details
Reaction Time |
3.75 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=O)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=O)O)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
